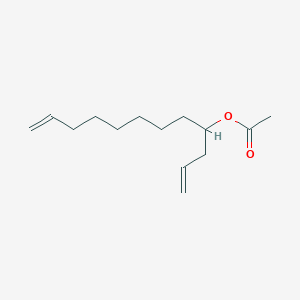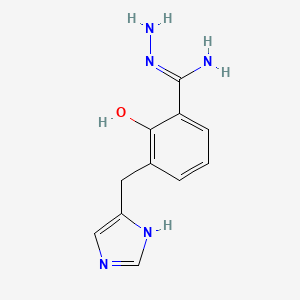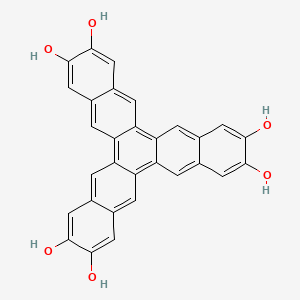![molecular formula C16H10FN3O2S B12939619 2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid CAS No. 87992-31-2](/img/structure/B12939619.png)
2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid is a complex organic compound that features a triazine ring substituted with a fluorophenyl group and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the formation of the triazine ring. One common method is the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group can be achieved through nucleophilic substitution reactions, while the thiol group is introduced via thiolation reactions. The final step involves the coupling of the triazine derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The triazine ring and fluorophenyl group can bind to enzymes or receptors, modulating their activity. The thiol group may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-(4-Chlorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((5-(4-Methylphenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Contains a methyl group instead of fluorine.
2-((5-(4-Nitrophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-((5-(4-Fluorophenyl)-1,2,4-triazin-3-yl)thio)benzoic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
87992-31-2 |
|---|---|
Fórmula molecular |
C16H10FN3O2S |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C16H10FN3O2S/c17-11-7-5-10(6-8-11)13-9-18-20-16(19-13)23-14-4-2-1-3-12(14)15(21)22/h1-9H,(H,21,22) |
Clave InChI |
GNLZQUUYFQBQLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SC2=NC(=CN=N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



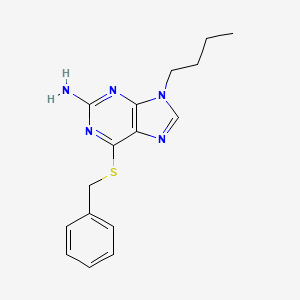
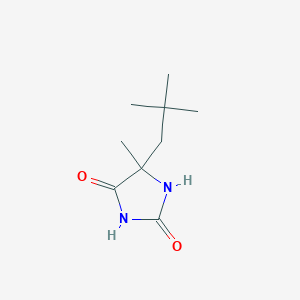
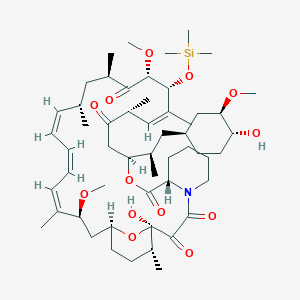
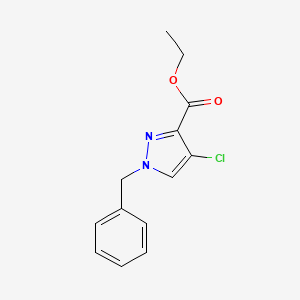
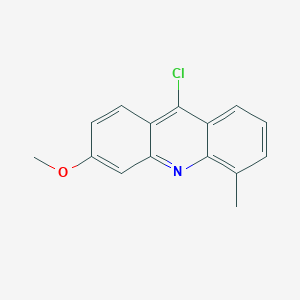
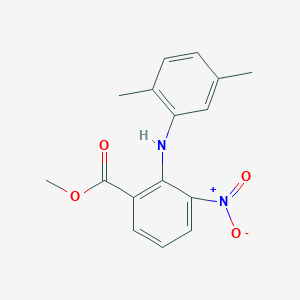
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12939576.png)
